molecular formula C15H13N3S B112972 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine CAS No. 74801-72-2

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B112972
CAS No.: 74801-72-2
M. Wt: 267.4 g/mol
InChI Key: RMBPSQWMIZENQJ-UHFFFAOYSA-N
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Description

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C15H13N3S and a molecular weight of 267.35 g/mol . It belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is primarily used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzhydryl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated compounds and bases are typically used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-[1,3,4]thiadiazol-2-ylamine
  • 5-Phenyl-[1,3,4]thiadiazol-2-ylamine
  • 5-(4-Methylbenzyl)-[1,3,4]thiadiazol-2-ylamine

Uniqueness

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is unique due to its benzhydryl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research and other specialized applications .

Properties

IUPAC Name

5-benzhydryl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBPSQWMIZENQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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